Divergent Product Outcome in Palladium-Catalyzed Aminocarbonylation vs. 4-Amino-3-iodopyridine
Under identical palladium-catalyzed aminocarbonylation conditions, 3-amino-4-iodopyridine exhibits a fundamentally different reactivity compared to its regioisomer, 4-amino-3-iodopyridine. The former undergoes a cascade leading to a dimeric dicarboxamide structure, whereas the latter undergoes a double CO insertion to yield a 2-ketocarboxamide (nicotinamide analog) [1].
| Evidence Dimension | Reaction Pathway and Product Structure |
|---|---|
| Target Compound Data | Dicarboxamide containing two pyridyl moieties |
| Comparator Or Baseline | 4-Amino-3-iodopyridine yields a 2-ketocarboxamide (nicotinamide analogue) |
| Quantified Difference | Qualitative divergence; products are structurally distinct compound classes |
| Conditions | Pd-catalyzed aminocarbonylation with various primary/secondary amines including amino acid methyl esters [1] |
Why This Matters
This distinct reactivity enables access to a unique chemotype (dicarboxamides) not directly accessible from the comparator, dictating its procurement for specific medicinal chemistry campaigns.
- [1] Takács, A., Szőke, G., Berente, Z., Petz, A., & Kollár, L. (2016). Synthesis of amino-substituted pyridylglyoxylamides via palladium-catalysed aminocarbonylation. Tetrahedron, 72(22), 3063-3067. doi:10.1016/j.tet.2016.04.030 View Source
